![molecular formula C10H14ClN3O B1464528 4-[(3-Chloropyrazin-2-yl)amino]cyclohexan-1-ol CAS No. 1250035-48-3](/img/structure/B1464528.png)
4-[(3-Chloropyrazin-2-yl)amino]cyclohexan-1-ol
Overview
Description
“4-[(3-Chloropyrazin-2-yl)amino]cyclohexan-1-ol” is a chemical compound with the formula C10H14ClN3O and a molecular weight of 227.69 . It is used in scientific research and exhibits perplexing properties. Its burstiness enables diverse applications in various fields like pharmaceuticals and material sciences.
Molecular Structure Analysis
The molecular structure of “4-[(3-Chloropyrazin-2-yl)amino]cyclohexan-1-ol” is complex. It crystallizes in an orthorhombic crystal system with the space group Pbca . The molecule adopts a non-planar structure with a dihedral angle of 89.95 . In the crystal, molecules are held together through intermolecular N–H…O and C–H…O interactions .Chemical Reactions Analysis
The nitrogen (N) atom of the pyrazine ring has exhibited trifurcated intramolecular relations through C–H…N, N…C, and N…O incorporating S(5), S(6), and S(7) ring motifs, respectively . The intermolecular interactions were analyzed, and their percentage of contribution towards crystal packing was computed using Hirshfeld surface analysis .Scientific Research Applications
Chemical Synthesis and Catalysis
The compound has been employed in chemical synthesis, specifically in the enantioselective addition of diethylzinc to aldehydes using a series of o-xylylene-type 1,4-amino alcohols. This process has yielded various chiral secondary alcohols with high enantioselectivity, demonstrating the compound's role in controlling the stereochemical outcome of reactions (Asami et al., 2015).
Biological Activity
A derivative of the compound, synthesized via a series of reactions starting from 4-anthracen-9-yl-4-oxo-but-2-enoic acid, exhibited notable antibacterial activity. This highlights the compound's potential role in drug development and its relevance in biological contexts (Abubshait, 2007).
Antimicrobial Functionality
The compound's antimicrobial properties have been underscored through synthesis and screening processes. A synthesized pyran derivative of the compound exhibited substantial antimicrobial activities, comparable to reference antimicrobial agents. Additionally, molecular docking analysis has been conducted to understand the interactions and functionality of this molecule (Okasha et al., 2022).
Structural Studies
Structural analysis of enaminones related to the compound has been carried out to understand their anticonvulsant properties. The crystal structures of these enaminones were determined, revealing insights into their conformational geometry and hydrogen bond networks, which are crucial for their biological activity (Kubicki et al., 2000).
Molecular Recognition
Optically pure derivatives of the compound have been utilized as chiral solvating agents for molecular recognition. This application is significant in the field of analytical chemistry, where the discrimination of isomers is crucial. The process has been detected and analyzed using NMR and fluorescence spectroscopy, establishing the compound's utility in recognizing and differentiating molecular structures (Khanvilkar & Bedekar, 2018).
Mechanism of Action
Target of Action
A structurally similar compound, 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide, has been reported to target cyclin-dependent kinase 2 in humans .
Mode of Action
Based on its structural similarity to 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide, it may interact with its target protein and modulate its activity .
properties
IUPAC Name |
4-[(3-chloropyrazin-2-yl)amino]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-10(13-6-5-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKWABOKCBDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CN=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloropyrazin-2-yl)amino]cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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